molecular formula C13H17ClO B1272809 2-Chloro-1-(pentamethylphenyl)ethanone CAS No. 57196-63-1

2-Chloro-1-(pentamethylphenyl)ethanone

Cat. No.: B1272809
CAS No.: 57196-63-1
M. Wt: 224.72 g/mol
InChI Key: SPPLVERXFNZFAP-UHFFFAOYSA-N
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Description

2-Chloro-1-(pentamethylphenyl)ethanone is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a chloro group and a pentamethylphenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone typically involves the chlorination of 1-(pentamethylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

1-(pentamethylphenyl)ethanone+SOCl2This compound+SO2+HCl\text{1-(pentamethylphenyl)ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(pentamethylphenyl)ethanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous preparation systems. These systems use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pentamethylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of 1-(pentamethylphenyl)ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(pentamethylphenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(pentamethylphenyl)ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pentamethylphenyl)ethanone involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The chloro group enhances the electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to form new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(pentamethylphenyl)ethanone is unique due to the presence of both the chloro group and the pentamethylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specialized research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPLVERXFNZFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380204
Record name 2-chloro-1-(pentamethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57196-63-1
Record name 2-chloro-1-(pentamethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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